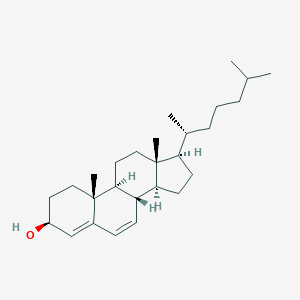

4,6-Cholestadien-3beta-ol

Description

Properties

IUPAC Name |

(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,17-19,21-25,28H,6-8,11-16H2,1-5H3/t19-,21+,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIULDMFHZZHYKZ-DPAQBDIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(CCC34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=C[C@H](CC[C@]34C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40880722 | |

| Record name | cholesta-4,6-dien-3-ol, (3.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14214-69-8 | |

| Record name | 4,6-Cholestadien-3β-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14214-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-4,6-dien-3-ol, (3.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | cholesta-4,6-dien-3-ol, (3.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40880722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesta-4,6-diene-3β-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Biological Significance of 4,6-Cholestadien-3beta-ol: A Technical Guide for Researchers

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

4,6-Cholestadien-3beta-ol is a unique, unsaturated derivative of cholesterol that has garnered interest in the scientific community for its potential therapeutic applications and its role as a biomarker in certain metabolic disorders. This technical guide provides a comprehensive overview of the current understanding of 4,6-cholestadien-3beta-ol, focusing on its biological activities, metabolic relevance, and its potential in drug development. This document synthesizes available data on its anti-inflammatory and antifungal properties, outlines its metabolic context, particularly in relation to Cerebrotendinous Xanthomatosis (CTX), and provides detailed, albeit extrapolated, experimental protocols for its synthesis and analysis. The guide is intended to serve as a foundational resource for researchers investigating this and other related steroidal compounds.

Introduction

Sterols are a class of lipids essential for the structural integrity and fluidity of eukaryotic cell membranes.[1] Beyond their structural role, they serve as precursors for the synthesis of steroid hormones and bile acids. 4,6-Cholestadien-3beta-ol is a cholestanoid, a derivative of cholesterol, characterized by the presence of conjugated double bonds at the 4th and 6th positions of the steroid nucleus.[1] This structural feature confers distinct chemical and biological properties compared to its parent molecule, cholesterol. Emerging research suggests that 4,6-cholestadien-3beta-ol possesses anti-inflammatory and antifungal activities, making it a molecule of interest for therapeutic development.[2] Furthermore, its association with the metabolism of cholestanol and its elevated levels in certain disease states point to its potential as a diagnostic or prognostic biomarker.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-cholestadien-3beta-ol is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C27H44O | [2] |

| Molecular Weight | 384.64 g/mol | [2] |

| CAS Number | 14214-69-8 | [2] |

| Melting Point | 126-127 °C | [2] |

| Boiling Point | 492.9 °C at 760 mmHg | [2] |

| XLogP3 | 8.4 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 1 | [2] |

Biological Activities

Anti-inflammatory Activity

4,6-Cholestadien-3beta-ol has been reported to possess anti-inflammatory properties, although the precise mechanism of action is still under investigation.[2] It is hypothesized that, like other steroidal compounds, it may modulate inflammatory pathways by down-regulating the production of pro-inflammatory cytokines.

Hypothesized Anti-inflammatory Signaling Pathway

While specific quantitative data on the anti-inflammatory activity of 4,6-cholestadien-3beta-ol, such as IC50 values for cytokine inhibition, are not yet available in the literature, its potential to modulate inflammatory responses warrants further investigation.

Antifungal Activity

4,6-Cholestadien-3beta-ol has demonstrated broad-spectrum antifungal activity. The proposed mechanism of action is the disruption of fungal cell membrane integrity through the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of fungal cell membranes, and its depletion leads to increased membrane permeability and cell death.

Hypothesized Antifungal Mechanism of Action

Quantitative data on the antifungal activity of a fraction containing cholesta-4,6-dien-3-ol have been reported, with Minimum Inhibitory Concentrations (MIC) against various fungal species.

| Fungal Species | MIC (mg/mL) |

| Cytospora sp. | 0.46 |

It is important to note that this data is for a subfraction and further studies are needed to determine the precise MIC of the purified compound.

Metabolic Significance

Role in Steroid Metabolism

While not a direct intermediate in the primary cholesterol biosynthesis pathway, 4,6-cholestadien-3beta-ol is closely related to intermediates in steroid metabolism. The structurally similar compound, cholesta-4,6-dien-3-one, is metabolized in the liver, adrenals, and brain to 4-cholesten-3-one and cholestanol.[1] This suggests that 4,6-cholestadien-3beta-ol could also be a substrate for reductive enzymes in these tissues.

Potential Metabolic Pathway

References

- 1. Cerebrotendinous xanthomatosis: a comprehensive review of pathogenesis, clinical manifestations, diagnosis, and management - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Accumulation of 7 alpha-hydroxy-4-cholesten-3-one and cholesta-4,6-dien-3-one in patients with cerebrotendinous xanthomatosis: effect of treatment with chenodeoxycholic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling 4,6-Cholestadien-3beta-ol: A Technical Guide to its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Cholestadien-3beta-ol, a di-unsaturated derivative of cholesterol, has been a subject of scientific inquiry for its unique chemical structure and biological implications. This technical guide provides a comprehensive overview of the discovery, synthesis, and metabolic fate of 4,6-cholestadien-3beta-ol. It details the historical context of its emergence from the broader field of sterol chemistry, outlines detailed experimental protocols for its chemical synthesis from cholesterol, and presents a thorough analysis of its physicochemical properties. Furthermore, this guide elucidates the known metabolic pathways involving this sterol and explores its potential as an anti-inflammatory and antifungal agent. The information is presented to be a valuable resource for researchers in sterol biochemistry, medicinal chemistry, and drug development.

Discovery and History

The specific discovery of 4,6-cholestadien-3beta-ol is not marked by a single seminal publication but rather emerged from the extensive exploration of cholesterol and its derivatives in the early to mid-20th century. The pioneering work of researchers like Rudolf Schoenheimer in the 1930s laid the groundwork for understanding cholesterol metabolism and the chemical transformation of sterols. While early literature from the 1920s and 1930s by scientists such as Rosin and Schoenheimer explored various cholestadienols, the focused characterization and synthesis of the 4,6-isomer gained traction later. Subsequent research in the 1960s by investigators like Gemant and Johnson further contributed to the understanding of its biological activities and chemical properties. The historical context is one of gradual elucidation, driven by the development of new analytical techniques and a growing interest in the diverse roles of sterols in biological systems.

Physicochemical Properties

4,6-Cholestadien-3beta-ol is a crystalline solid with distinct physical and chemical characteristics. A summary of its key properties is provided in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O | [1] |

| Molecular Weight | 384.64 g/mol | [1] |

| Melting Point | 126-127 °C | [2] |

| Appearance | White crystalline solid | |

| Solubility | Soluble in chloroform and ethyl acetate | [2] |

Chemical Synthesis

The most common and effective method for the synthesis of 4,6-cholestadien-3beta-ol begins with cholesterol. The overall process involves the oxidation of cholesterol to an intermediate, cholesta-4,6-dien-3-one, followed by the stereoselective reduction of the ketone group.

Experimental Protocol: Synthesis of Cholesta-4,6-dien-3-one from Cholesterol

Materials:

-

Cholesterol

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

-

Dioxane

-

Sodium borohydride (NaBH₄)

-

Absolute ethanol

-

Dichloromethane

-

m-Chloroperoxybenzoic acid (m-CPBA)

-

Standard laboratory glassware and purification apparatus (chromatography column, etc.)

Procedure:

-

Oxidation of Cholesterol: Cholesterol is first oxidized to form 1,4,6-cholestatrien-3-one. This can be achieved by reacting cholesterol with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a suitable solvent like dioxane.[3]

-

Purification: The resulting 1,4,6-cholestatrien-3-one is purified using standard techniques such as column chromatography.

Experimental Protocol: Reduction of Cholesta-4,6-dien-3-one to 4,6-Cholestadien-3beta-ol

Procedure:

-

Reduction: 1,4,6-cholestatrien-3-one is reduced with sodium borohydride (NaBH₄) in absolute ethanol.[2][3] This reaction selectively reduces the 3-keto group to a hydroxyl group, yielding 4,6-cholestadien-3beta-ol. The use of NaBH₄ ensures the stereoselective formation of the 3-beta-ol isomer.[4]

-

Purification: The final product, 4,6-cholestadien-3beta-ol, is purified from the reaction mixture by recrystallization or column chromatography.

Caption: Synthesis pathway of 4,6-Cholestadien-3beta-ol from Cholesterol.

Spectroscopic Data and Structural Elucidation

The structure of 4,6-cholestadien-3beta-ol has been confirmed through various spectroscopic methods. The following table summarizes the key spectral data.

| Spectroscopic Technique | Key Features and Interpretation |

| ¹H NMR | Signals corresponding to the vinyl protons of the conjugated diene system, the proton at the C3 position adjacent to the hydroxyl group, and the characteristic methyl and methylene protons of the steroid nucleus. |

| ¹³C NMR | Resonances for the 27 carbon atoms, including the olefinic carbons of the C4-C5 and C6-C7 double bonds, the C3 carbon bearing the hydroxyl group, and the carbons of the steroid skeleton and the side chain. |

| Mass Spectrometry | The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern is characteristic of the steroid structure and can be used to confirm the identity of the compound. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the hydroxyl group. Absorption bands in the region of 1600-1680 cm⁻¹ are indicative of the C=C stretching of the conjugated diene system. |

Metabolic Pathways

4,6-Cholestadien-3beta-ol is not a major intermediate in the primary cholesterol biosynthesis pathway. However, it is known to be metabolized in certain tissues. The structurally related compound, cholesta-4,6-dien-3-one, has been shown to be converted to 4-cholesten-3-one and cholestanol in the liver, adrenals, and brain.[5][6] This suggests that 4,6-cholestadien-3beta-ol could also serve as a substrate for reductase enzymes in these tissues.[7] The specific enzymes responsible for these conversions have not been fully elucidated but are likely part of the broader family of steroid-metabolizing enzymes.

Caption: Proposed metabolic pathway of 4,6-Cholestadien-3beta-ol.

Biological Significance and Potential Applications

Research has indicated that 4,6-cholestadien-3beta-ol possesses potential biological activities. It has been investigated for its anti-inflammatory and antifungal properties. Its unique structure, with the conjugated diene system, makes it a subject of interest for understanding how sterols interact with cell membranes and influence their properties.[7] Furthermore, as a derivative of cholesterol, it may play a role in modulating the activity of enzymes and receptors involved in steroid signaling and metabolism.

Conclusion

4,6-Cholestadien-3beta-ol is a fascinating sterol with a rich, albeit not always explicitly documented, history. Its chemical synthesis is well-established, and its physicochemical properties have been characterized. While its precise biological roles are still under investigation, its metabolic fate and potential as a bioactive molecule make it a relevant target for ongoing research. This technical guide provides a solid foundation for scientists and researchers to further explore the chemistry and biology of this intriguing cholesterol derivative.

References

- 1. Cholesta-4,6-dien-3-ol, (3beta)- | C27H44O | CID 14795191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Chemoselective reduction of 1,4,6-cholestatrien-3-one and 1,4,6-androstatriene-3,17-dione by various hydride reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Epoxidation and reduction of cholesterol, 1,4,6-cholestatrien-3-one and 4,6-cholestadien-3beta-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Metabolism of the cholestanol precursor cholesta-4,6-dien-3-one in different tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Human Metabolome Database: Showing metabocard for Cholesta-4,6-dien-3-one (HMDB0002394) [hmdb.ca]

- 7. 4,6-Cholestadien-3beta-ol | 14214-69-8 | Benchchem [benchchem.com]

Unveiling the Natural Reserves of 4,6-Cholestadien-3beta-ol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of 4,6-Cholestadien-3beta-ol, a sterol with potential applications in drug development, for researchers, scientists, and professionals in the pharmaceutical industry. This document outlines the known natural occurrences of this compound, details experimental protocols for its isolation and identification, and explores its potential biological activities and associated signaling pathways.

Natural Sources and Distribution

4,6-Cholestadien-3beta-ol has been identified in a diverse range of organisms, primarily within marine ecosystems. Key natural sources include certain species of red algae, the marine invertebrate Urechis unicinctus (commonly known as the "innkeeper worm"), and various marine sponges. Additionally, it is recognized as a metabolic intermediate in the biosynthesis of cholesterol in animal tissues, suggesting its presence in terrestrial organisms as well.

Quantitative Analysis

While the presence of 4,6-Cholestadien-3beta-ol in these sources is confirmed, specific quantitative data remains limited in publicly available literature. One study on the red alga Asparagopsis armata indicated a total sterol content ranging from 0.015% to 0.075% of the dry weight, with cholesterol being the predominant sterol.[1] However, the precise concentration of 4,6-Cholestadien-3beta-ol within this fraction was not detailed. Further quantitative analysis is required to establish the yield of this specific compound from various natural sources.

| Natural Source | Reported Concentration of 4,6-Cholestadien-3beta-ol | Notes |

| Red Algae (Asparagopsis armata) | Not explicitly quantified. Total sterol content is 0.015% - 0.075% of dry weight.[1] | Cholesterol is the major sterol component. |

| Marine Invertebrate (Urechis unicinctus) | Isolated from the organism, but specific concentration not reported.[2] | Identified as one of the steroidal compounds present. |

| Marine Sponges | Presence of diverse sterols noted, but specific data for 4,6-Cholestadien-3beta-ol is not available. | Sterol composition in sponges is highly variable between species. |

| Animal Tissues | Present as a metabolic intermediate in cholesterol biosynthesis. | Concentration is likely to be transient and tissue-dependent. |

Experimental Protocols: Isolation and Identification

The isolation and identification of 4,6-Cholestadien-3beta-ol from natural sources typically involve a multi-step process encompassing extraction, fractionation, and characterization.

General Workflow for Extraction and Purification

A generalized workflow for the isolation of sterols from marine invertebrates provides a foundational methodology. This can be adapted for the specific source material.

Caption: Generalized workflow for the isolation and identification of sterols from natural sources.

Key Methodologies

-

Lipid Extraction: A modified Bligh-Dyer method is a common starting point for extracting total lipids from biological samples. This involves a chloroform:methanol:water solvent system to partition lipids from other cellular components. Soxhlet extraction with a suitable organic solvent is another effective method for solid samples.

-

Fractionation: The crude lipid extract is typically subjected to column chromatography on silica gel. A gradient elution with solvents of increasing polarity (e.g., hexane, ethyl acetate) allows for the separation of different lipid classes. The fractions are monitored by thin-layer chromatography (TLC) to identify those containing sterols.

-

Purification: High-Performance Liquid Chromatography (HPLC), often using a reverse-phase column, is employed for the final purification of 4,6-Cholestadien-3beta-ol from the sterol-rich fraction.

-

Identification and Characterization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a critical technique for identifying and quantifying sterols. The compound is often derivatized (e.g., silylation) to increase its volatility. The retention time and the mass spectrum, which shows a characteristic fragmentation pattern, are used for identification by comparison with authentic standards and spectral libraries.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the definitive structural elucidation of the isolated compound, confirming the positions of the double bonds and the stereochemistry of the hydroxyl group.

-

Biological Activity and Signaling Pathways

Preliminary studies suggest that 4,6-Cholestadien-3beta-ol possesses noteworthy biological activities.

Antimicrobial and Antifungal Properties

Research has indicated that 4,6-Cholestadien-3beta-ol exhibits broad-spectrum antimicrobial activity.[2] One study on compounds isolated from Urechis unicinctus highlighted its potential as an antimicrobial agent.[2] The potent antifungal activity of a fraction containing this sterol has also been noted.[2]

Anti-inflammatory Potential

There are indications that 4,6-Cholestadien-3beta-ol may have anti-inflammatory properties. While direct studies on its effect on inflammatory signaling pathways are limited, the general class of sterols is known to modulate inflammatory responses. Further research is needed to elucidate the specific mechanisms, which could involve the modulation of key inflammatory mediators and signaling cascades such as the nuclear factor-κB (NF-κB) or mitogen-activated protein kinase (MAPK) pathways.[4]

Potential Interaction with Steroid Signaling Pathways

Given its structural similarity to cholesterol and other steroid hormones, 4,6-Cholestadien-3beta-ol is a candidate for interaction with nuclear receptors and other components of steroid signaling pathways. These pathways are crucial in regulating a wide array of physiological processes, and molecules that can modulate their activity are of significant interest in drug discovery. However, direct evidence of 4,6-Cholestadien-3beta-ol binding to and activating or inhibiting specific nuclear receptors is yet to be firmly established.

Caption: Hypothetical interaction of 4,6-Cholestadien-3beta-ol with a nuclear receptor signaling pathway.

Future Directions

The presence of 4,6-Cholestadien-3beta-ol in diverse natural sources, coupled with its potential biological activities, makes it a compelling target for further investigation. Future research should prioritize:

-

Quantitative analysis of 4,6-Cholestadien-3beta-ol in various red algae and marine invertebrate species to identify high-yielding sources.

-

Development of optimized and detailed protocols for the large-scale extraction and purification of this compound.

-

In-depth studies to elucidate the specific mechanisms of its antimicrobial and anti-inflammatory actions .

-

Investigation of its interaction with specific cellular targets , including nuclear receptors and key enzymes in inflammatory pathways.

This technical guide serves as a foundational resource for researchers embarking on the exploration of 4,6-Cholestadien-3beta-ol, a promising natural product with untapped therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-BACE1 and Antimicrobial Activities of Steroidal Compounds Isolated from Marine Urechis unicinctus [mdpi.com]

- 3. Cholesta-4,6-dien-3-ol, (3beta)- | C27H44O | CID 14795191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Role of Plant-Derived Compounds in the Molecular Pathways Related to Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biosynthesis of 4,6-Cholestadien-3beta-ol: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biosynthetic pathway of 4,6-cholestadien-3beta-ol. While a dedicated, primary biosynthetic route for this sterol has not been elucidated, this document explores a hypothetical enzymatic pathway based on the metabolism of related steroid intermediates. Furthermore, this guide details the well-established chemical synthesis of 4,6-cholestadien-3beta-ol from cholesterol, providing researchers with a practical approach for its preparation. The content herein is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of metabolic possibilities, quantitative data, experimental methodologies, and visual pathway representations.

Introduction

4,6-Cholestadien-3beta-ol is a cholestanoid, a derivative of cholesterol, characterized by the presence of conjugated double bonds at the C4 and C6 positions of the steroid nucleus. While not a major sterol in most biological systems, its unique structure and potential as a biomarker and synthetic precursor have garnered interest in the scientific community. This guide will explore the potential biological routes to its formation and provide a detailed methodology for its chemical synthesis.

Hypothetical Biosynthetic Pathway

A direct enzymatic pathway for the synthesis of 4,6-cholestadien-3beta-ol from primary precursors like lanosterol or cholesterol is not well-documented in the scientific literature. However, based on the known metabolism of structurally similar compounds, a hypothetical pathway can be proposed. The metabolism of cholesta-4,6-dien-3-one, a related ketone, has been observed in tissues such as the liver, adrenals, and brain, where it is converted to 4-cholesten-3-one and cholestanol. This suggests the presence of enzymes capable of acting on the 4,6-diene system.

The proposed pathway initiates with cholesterol and proceeds through the formation of cholesta-4,6-dien-3-one, which is then reduced to 4,6-cholestadien-3beta-ol. This final step is likely catalyzed by a 3β-hydroxysteroid dehydrogenase (3β-HSD).

Unveiling the Structure of 4,6-Cholestadien-3β-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4,6-cholestadien-3β-ol, a significant derivative of cholesterol. This document details the spectroscopic data, synthesis, and analytical methodologies essential for the identification and characterization of this sterol, presenting all quantitative data in structured tables and illustrating key processes with detailed diagrams.

Compound Identification

4,6-Cholestadien-3β-ol is a cholestane derivative with the molecular formula C₂₇H₄₄O and a molecular weight of 384.64 g/mol .[1] Key identifiers for this compound are provided in the table below.

| Identifier | Value |

| CAS Number | 14214-69-8[2] |

| Molecular Formula | C₂₇H₄₄O[1] |

| Molecular Weight | 384.64 g/mol [1] |

| Melting Point | 126-127 °C |

Synthesis of 4,6-Cholestadien-3β-ol

The synthesis of 4,6-cholestadien-3β-ol is typically achieved through a multi-step process starting from readily available cholesterol. The general synthetic pathway involves the oxidation of cholesterol to an intermediate, followed by reduction to yield the target compound. A common route proceeds via the formation of cholesta-4,6-dien-3-one.

Experimental Protocol: Synthesis from Cholesterol

A plausible synthetic route involves the following conceptual steps:

-

Oxidation of Cholesterol: Cholesterol is first oxidized to cholest-4-en-3-one. This step involves the oxidation of the 3β-hydroxyl group and the migration of the double bond from the C5-C6 to the C4-C5 position.

-

Introduction of the Second Double Bond: A second double bond is introduced at the C6-C7 position to form the conjugated dienone, cholesta-4,6-dien-3-one.

-

Stereoselective Reduction: The final step is the stereoselective reduction of the 3-keto group in cholesta-4,6-dien-3-one to the corresponding 3β-alcohol.

dot

References

Methodological & Application

Application Notes and Protocols for the Isolation of 4,6-Cholestadien-3beta-ol from Natural Sources

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-Cholestadien-3beta-ol is a steroidal compound found in various natural sources, including marine organisms. This document provides a comprehensive overview of the protocols for its isolation and purification. The methodologies detailed herein are based on established techniques for the extraction and separation of sterols from complex biological matrices. These application notes are intended to serve as a guide for researchers in natural product chemistry, pharmacology, and drug development who are interested in obtaining and studying this specific cholestadienol derivative.

Introduction

4,6-Cholestadien-3beta-ol is a derivative of cholesterol characterized by the presence of conjugated double bonds at the 4 and 6 positions of the steroid nucleus. While it is a known compound, detailed studies on its natural abundance, biological activity, and therapeutic potential are still emerging. Recent research has pointed towards its presence in marine invertebrates, such as the innkeeper worm (Urechis unicinctus), where it has been isolated alongside other bioactive steroids.[1] The isolation of 4,6-Cholestadien-3beta-ol from natural sources is a critical first step for its further investigation, including structural elucidation, bioactivity screening, and development as a potential pharmaceutical agent.

This document outlines a general yet detailed protocol for the isolation of 4,6-Cholestadien-3beta-ol, drawing from established methodologies for the separation of sterols and other lipophilic natural products. The protocol is designed to be adaptable to various natural source materials.

Data Presentation

Currently, there is limited quantitative data available in the scientific literature regarding the specific yield and purity of 4,6-Cholestadien-3beta-ol isolated from natural sources. One study on the marine organism Urechis unicinctus successfully isolated the compound but noted the amount was small, precluding extensive quantitative analysis.[1] The following table provides a general overview of the expected outcomes at each stage of the isolation process for sterols from marine invertebrates, which can be considered as a guideline.

| Isolation Stage | Parameter | Typical Range | Notes |

| Extraction | Crude Extract Yield (% of dry weight) | 1 - 10% | Highly dependent on the source organism and solvent system used. |

| Solvent Partitioning | Fraction Yield (% of crude extract) | 5 - 30% | For the non-polar fraction containing sterols. |

| Column Chromatography | Semi-purified Fraction Yield (% of partitioned fraction) | 1 - 5% | Yield depends on the complexity of the sterol mixture. |

| HPLC Purification | Final Compound Purity | >95% | Purity is determined by analytical techniques like HPLC-UV, GC-MS, and NMR. |

| Overall Yield | mg of pure compound per kg of dry source material | 1 - 50 mg/kg | This is an estimated range for minor sterols and can vary significantly. |

Experimental Protocols

The following protocols describe a general workflow for the isolation of 4,6-Cholestadien-3beta-ol from a natural source, such as a marine invertebrate.

Protocol 1: Extraction of Lipids from Source Material

-

Sample Preparation: Lyophilize the fresh or frozen natural source material to a constant dry weight. Grind the dried material into a fine powder to increase the surface area for extraction.

-

Solvent Extraction:

-

Suspend the dried powder in a suitable organic solvent. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH) (2:1 v/v). Use a solvent volume that is at least 10 times the volume of the dried material.

-

Stir the suspension at room temperature for 24 hours.

-

Filter the mixture through a Büchner funnel with filter paper.

-

Repeat the extraction process on the residue two more times to ensure complete extraction of lipids.

-

-

Solvent Removal: Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude lipid extract.

Protocol 2: Solvent Partitioning (Liquid-Liquid Extraction)

-

Initial Partitioning: Dissolve the crude lipid extract in a 90% methanol-water solution.

-

Hexane Extraction: Perform a liquid-liquid extraction of the methanol-water solution with an equal volume of n-hexane. Repeat this extraction three times. The hexane fractions will contain non-polar lipids, including sterols.

-

Fraction Collection: Combine the hexane fractions and evaporate the solvent to yield the non-polar lipid fraction.

Protocol 3: Column Chromatography for Fractionation

-

Column Preparation: Pack a glass column with silica gel 60 (70-230 mesh) using a slurry method with n-hexane.

-

Sample Loading: Dissolve the non-polar lipid fraction in a minimal amount of n-hexane and load it onto the top of the silica gel column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (EtOAc). For example:

-

100% n-Hexane (2 column volumes)

-

98:2 n-Hexane:EtOAc (5 column volumes)

-

95:5 n-Hexane:EtOAc (5 column volumes)

-

90:10 n-Hexane:EtOAc (5 column volumes)

-

...and so on, up to 100% EtOAc.

-

-

Fraction Collection and Analysis: Collect fractions of a suitable volume (e.g., 20 mL). Analyze the fractions by thin-layer chromatography (TLC) on silica gel plates, using a mobile phase such as n-hexane:EtOAc (8:2). Visualize the spots by spraying with a solution of phosphomolybdic acid or anisaldehyde-sulfuric acid reagent followed by heating. Combine fractions with similar TLC profiles that show spots corresponding to sterol standards. 4,6-Cholestadien-3beta-ol is expected to elute in the moderately polar fractions.

Protocol 4: High-Performance Liquid Chromatography (HPLC) for Final Purification

-

System Preparation: Use a semi-preparative HPLC system equipped with a normal-phase silica column (e.g., 250 x 10 mm, 5 µm particle size). The mobile phase is typically a mixture of n-hexane and isopropanol or ethyl acetate.

-

Sample Preparation: Dissolve the combined and concentrated fractions from column chromatography in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.

-

Chromatographic Separation: Inject the sample onto the column and elute with an isocratic or shallow gradient mobile phase (e.g., 98:2 n-hexane:isopropanol) at a flow rate of 2-4 mL/min. Monitor the elution profile using a UV detector at a wavelength of around 236 nm, which is characteristic of the conjugated diene system in 4,6-Cholestadien-3beta-ol.

-

Peak Collection: Collect the peak corresponding to the retention time of 4,6-Cholestadien-3beta-ol.

-

Purity Assessment: Re-inject a small aliquot of the collected fraction into an analytical HPLC system to confirm its purity. Further characterization should be performed using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm the structure.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation of 4,6-Cholestadien-3beta-ol.

Potential Metabolic Pathway

While the direct signaling pathways of 4,6-Cholestadien-3beta-ol are not yet well-defined, the metabolism of the closely related compound, cholesta-4,6-dien-3-one, has been studied. This suggests a potential metabolic route for 4,6-Cholestadien-3beta-ol in biological systems.

Caption: Potential metabolic pathway of a related cholestadienone.

Conclusion

The isolation of 4,6-Cholestadien-3beta-ol from natural sources presents a challenging yet rewarding endeavor for natural product chemists and pharmacologists. The protocols outlined in this document provide a robust framework for obtaining this compound in a pure form, suitable for further biological and chemical investigation. While quantitative data on its natural abundance remains scarce, the application of these established techniques in extraction and chromatography will facilitate the exploration of its therapeutic potential. Future research should focus on optimizing these isolation protocols for specific natural sources and elucidating the biological roles and signaling pathways of 4,6-Cholestadien-3beta-ol.

References

Application Notes and Protocols for the Analytical Detection of 4,6-Cholestadien-3beta-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Cholestadien-3beta-ol is a cholestanoid, a derivative of cholesterol, that is of growing interest in biochemical and pharmacological research.[1][2] Its unique structural feature, a conjugated double bond system in the B-ring, confers specific chemical and physical properties that make it a valuable precursor in the synthesis of various steroid derivatives and a tool for studying membrane structure and function.[3] Accurate and sensitive detection and quantification of 4,6-Cholestadien-3beta-ol are crucial for understanding its metabolic pathways, biological activities, and potential as a biomarker.

This document provides detailed application notes and experimental protocols for the analytical detection of 4,6-Cholestadien-3beta-ol using common laboratory techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques

A variety of analytical methods can be employed for the separation and quantification of 4,6-Cholestadien-3beta-ol. The choice of technique often depends on the sample matrix, required sensitivity, and the specific research question.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and thermally stable compounds. Derivatization is often required for sterols to increase their volatility.[4] GC-MS provides excellent chromatographic separation and mass spectral data for confident identification.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely used method for the analysis of non-volatile or thermally labile compounds. The conjugated diene system in 4,6-Cholestadien-3beta-ol allows for sensitive detection using a UV detector.[5]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[3][6] It is particularly useful for analyzing complex biological samples.

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of sterols using various analytical techniques. Please note that these values are for related sterol compounds and should be considered as a reference. Method validation for 4,6-Cholestadien-3beta-ol should be performed to establish specific performance characteristics.

| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Recovery (%) | Reference |

| GC-FID | Cholesterol | 1.24 mg/100 g | 4.00 mg/100 g | 0.995 | 93.24 - 100.56 | [7] |

| HPLC-UV | β-sitosterol | 2.92 µg/mL | 8.84 µg/mL | 0.99901 | - | [8] |

| HPLC-UV | Cholesterol | 15 ng/µL | 62.5 ng/µL | >0.99 | 86 ± 11 | [9] |

| LC-MS | Sterols | 10 - 2000 fmol on-column | - | - | - | [6][10] |

Experimental Protocols

Protocol 1: GC-MS Analysis of 4,6-Cholestadien-3beta-ol

This protocol is based on general procedures for sterol analysis by GC-MS.[11][12]

1. Sample Preparation (Derivatization):

- To a dried extract of the sample, add 100 µL of anhydrous pyridine and 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS).[12]

- Heat the mixture at 100°C for 1 hour to form trimethylsilyl (TMS) ethers.[12]

- After cooling, the sample is ready for GC-MS analysis.

2. GC-MS Parameters:

- GC Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[12]

- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[12]

- Injector Temperature: 280°C.[12]

- Oven Temperature Program:

- Initial temperature of 100°C, hold for 2 min.

- Ramp to 180°C at 15°C/min.

- Ramp to 250°C at 5°C/min and hold for 3 min.

- Ramp to 320°C at 20°C/min and hold for 12 min.[12]

- MS Parameters:

- Ionization Mode: Electron Ionization (EI) at 70 eV.[13]

- MS Source Temperature: 230°C.[12]

- Quadrupole Temperature: 150°C.[12]

- Scan Mode: Full scan (m/z 50-650) for identification or Selected Ion Monitoring (SIM) for quantification.[11]

Protocol 2: HPLC-UV Analysis of 4,6-Cholestadien-3beta-ol

This protocol is adapted from methods for the analysis of cholesterol and other sterols by HPLC-UV.[8][9]

1. Sample Preparation:

- Extract lipids from the sample using a suitable method (e.g., Bligh and Dyer).[9]

- Dry the lipid extract under a stream of nitrogen.

- Reconstitute the dried extract in the mobile phase.

2. HPLC-UV Parameters:

- HPLC Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

- Mobile Phase: Isocratic elution with a mixture of methanol and acetonitrile (90:10 v/v) or a gradient of isopropanol/acetonitrile/water (60/30/10, v/v/v).[8][9]

- Flow Rate: 1.0 mL/min.[9]

- Column Temperature: 28°C.[9]

- UV Detection: 205 nm.[9] The conjugated diene system of 4,6-Cholestadien-3beta-ol is expected to have a UV absorbance maximum in this region.

Signaling Pathways and Workflows

Synthesis of 4,6-Cholestadien-3beta-ol from Cholesterol

4,6-Cholestadien-3beta-ol can be synthesized from cholesterol through a multi-step process. A common pathway involves the oxidation of cholesterol to cholest-4-en-3-one, followed by the introduction of a second double bond to form cholest-4,6-dien-3-one, and finally reduction to 4,6-Cholestadien-3beta-ol.[3]

Caption: Synthetic pathway of 4,6-Cholestadien-3beta-ol from cholesterol.

Analytical Workflow for 4,6-Cholestadien-3beta-ol Detection

The following diagram illustrates a typical experimental workflow for the analysis of 4,6-Cholestadien-3beta-ol from a biological sample.

Caption: General workflow for the analysis of 4,6-Cholestadien-3beta-ol.

Context of Steroid Metabolism

4,6-Cholestadien-3beta-ol is a sterol and thus part of the broader steroid metabolic network. While its direct role in specific signaling pathways is still under investigation, it is structurally related to key intermediates in steroid biosynthesis. The metabolism of the related compound, cholesta-4,6-dien-3-one, to 4-cholesten-3-one and cholestanol in tissues like the liver and brain suggests that 4,6-Cholestadien-3beta-ol could also be a substrate for various steroidogenic enzymes.[3]

Caption: Simplified overview of steroid biosynthesis and the potential position of 4,6-Cholestadien-3beta-ol.

References

- 1. researchgate.net [researchgate.net]

- 2. Cholesta-4,6-dien-3-ol, (3beta)- | C27H44O | CID 14795191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4,6-Cholestadien-3beta-ol | 14214-69-8 | Benchchem [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. ttu-ir.tdl.org [ttu-ir.tdl.org]

- 8. Bot Verification [rasayanjournal.co.in]

- 9. Analysis of cholesterol in mouse brain by HPLC with UV detection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Extraction and analysis of sterols in biological matrices by high performance liquid chromatography electrospray ionization mass spectrometry. | Sigma-Aldrich [sigmaaldrich.com]

- 11. GC/EI-MS method for the determination of phytosterols in vegetable oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry Analysis of 4,6-Cholestadien-3β-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Cholestadien-3β-ol is a sterol that can be found as an impurity in cholesterol samples and may also arise from certain biological processes. Accurate and sensitive detection and quantification of this analyte are crucial for various research areas, including the quality control of pharmaceutical ingredients and the study of sterol metabolism. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC), offers the high selectivity and sensitivity required for the analysis of 4,6-Cholestadien-3β-ol in complex matrices.

These application notes provide detailed protocols for the analysis of 4,6-Cholestadien-3β-ol using both GC-MS and LC-MS/MS, including sample preparation, derivatization, and instrumental parameters.

Physicochemical Properties and Mass Spectrometry Data

A summary of the key physicochemical properties and mass spectrometry information for 4,6-Cholestadien-3β-ol is presented below.

| Property | Value |

| Chemical Formula | C₂₇H₄₄O |

| Molecular Weight | 384.6 g/mol |

| CAS Number | 14214-69-8[1][2][3] |

| Appearance | White to off-white solid |

| Ionization Mode (LC-MS) | APCI or ESI, Positive |

| Ionization Mode (GC-MS) | Electron Ionization (EI) |

Experimental Protocols

Protocol 1: Quantitative Analysis of 4,6-Cholestadien-3β-ol in Plasma/Serum by GC-MS

This protocol describes the extraction, derivatization, and analysis of 4,6-Cholestadien-3β-ol from a biological matrix using Gas Chromatography-Mass Spectrometry (GC-MS). Silylation is a necessary derivatization step to increase the volatility of the sterol for GC analysis.

1. Sample Preparation: Extraction and Saponification

-

Lipid Extraction:

-

To 200 µL of plasma or serum in a glass tube, add an appropriate internal standard (e.g., deuterated cholesterol).

-

Add 2 mL of a methanol:dichloromethane (1:1, v/v) mixture.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes to pellet proteins.

-

Transfer the supernatant to a clean glass tube.

-

-

Saponification (Hydrolysis of Sterol Esters):

-

Dry the extracted lipids under a gentle stream of nitrogen.

-

Add 2 mL of 1 M ethanolic potassium hydroxide (KOH).

-

Incubate at 60°C for 1 hour to hydrolyze any esterified sterols.

-

Allow the sample to cool to room temperature.

-

Add 1 mL of water and 3 mL of hexane.

-

Vortex for 1 minute and centrifuge at 1500 x g for 5 minutes.

-

Carefully transfer the upper hexane layer containing the non-saponifiable lipids (including 4,6-Cholestadien-3β-ol) to a new tube.

-

Repeat the hexane extraction and pool the organic layers.

-

Dry the hexane extract under nitrogen.

-

2. Derivatization: Silylation

-

To the dried lipid extract, add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

-

Add 50 µL of a suitable solvent like pyridine or toluene.

-

Cap the vial tightly and heat at 70°C for 30 minutes.

-

Cool the sample to room temperature before GC-MS analysis.

3. GC-MS Instrumental Parameters

| Parameter | Recommended Setting |

| GC System | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |

| Injection Volume | 1 µL |

| Inlet Temperature | 280°C |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial 180°C for 1 min, ramp to 290°C at 20°C/min, hold for 15 min |

| MS System | Agilent 5977B or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Source Temp. | 230°C |

| MS Quad Temp. | 150°C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Quantitative Data for GC-MS Analysis (as TMS ether derivative)

| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |

| 4,6-Cholestadien-3β-ol-TMS | Empirically Determined | 456.4 (M+) | 366.3, 351.3 |

| Internal Standard (e.g., d7-Cholesterol-TMS) | Empirically Determined | 463.4 (M+) | 373.3, 136.1 |

Note: Retention times and ion ratios should be established using certified reference standards.

Protocol 2: Quantitative Analysis of 4,6-Cholestadien-3β-ol in Plasma/Serum by LC-MS/MS

This protocol details the analysis of 4,6-Cholestadien-3β-ol using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), which often does not require derivatization.

1. Sample Preparation: Extraction and Solid-Phase Extraction (SPE)

-

Lipid Extraction and Saponification: Follow the same procedure as described in Protocol 1, steps 1.1 and 1.2.

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

-

Load the re-suspended, saponified extract onto the cartridge.

-

Wash the cartridge with 5 mL of a water:methanol (80:20, v/v) solution to remove polar impurities.

-

Elute the sterols with 5 mL of methanol.

-

Dry the eluate under a stream of nitrogen.

-

Reconstitute the sample in 100 µL of the initial mobile phase.

-

2. LC-MS/MS Instrumental Parameters

| Parameter | Recommended Setting |

| LC System | Agilent 1290 Infinity II or equivalent |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) with 0.1% formic acid |

| Gradient | 80% B to 100% B over 10 min, hold at 100% B for 5 min, return to 80% B and equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Agilent 6470 Triple Quadrupole or equivalent |

| Ionization Mode | Atmospheric Pressure Chemical Ionization (APCI), Positive |

| Gas Temperature | 325°C |

| Vaporizer Temp. | 350°C |

| Capillary Voltage | 4000 V |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

Quantitative Data for LC-MS/MS Analysis

| Analyte | Retention Time (min) | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |

| 4,6-Cholestadien-3β-ol | Empirically Determined | 367.3 ([M+H-H₂O]⁺) | Empirically Determined | Empirically Determined |

| Internal Standard (e.g., d7-Cholesterol) | Empirically Determined | 374.3 ([M+H-H₂O]⁺) | Empirically Determined | Empirically Determined |

Note: MRM transitions and collision energies must be optimized for the specific instrument used.

Visualizations

Caption: Experimental workflow for the analysis of 4,6-Cholestadien-3β-ol.

Caption: Plausible metabolic context of 4,6-Cholestadien-3β-ol.

References

Application Notes and Protocols for the NMR Spectroscopic Characterization of 4,6-Cholestadien-3beta-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of 4,6-cholestadien-3beta-ol using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols for sample preparation and data acquisition, alongside a summary of expected NMR data for the analysis of this sterol.

Introduction

4,6-Cholestadien-3beta-ol is a derivative of cholesterol and an important intermediate in various biochemical pathways. Its structural elucidation is critical for understanding its biological function and for the development of potential therapeutic agents. NMR spectroscopy is a powerful analytical technique for the unambiguous structural characterization of organic molecules like 4,6-cholestadien-3beta-ol, providing detailed information about the chemical environment of each proton and carbon atom. This document outlines the necessary protocols to obtain high-quality 1H and 13C NMR spectra for this compound.

Data Presentation

Table 1: Expected ¹H NMR Chemical Shift Ranges for Key Protons in 4,6-Cholestadien-3beta-ol

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | 3.5 - 4.2 | m |

| H-4 | ~5.4 | d |

| H-6 | 5.4 - 5.6 | m |

| H-7 | 5.4 - 5.6 | m |

| Me-18 | ~0.7 | s |

| Me-19 | ~1.0 | s |

| Me-21 | ~0.9 | d |

| Me-26/27 | ~0.8 | d |

Table 2: Comparative ¹³C NMR Chemical Shifts for Cholesta-4,6-dien-3-one

Note: These values are for the ketone analogue and are provided for comparative purposes. The chemical shifts for 4,6-cholestadien-3beta-ol, particularly for carbons in the A and B rings, will differ due to the presence of the 3-hydroxyl group.

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | ~200 (ketone) |

| C-4 | ~124 |

| C-5 | ~163 |

| C-6 | ~128 |

| C-7 | ~140 |

| C-10 | ~36 |

| C-13 | ~42 |

| C-18 | ~12 |

| C-19 | ~17 |

Experimental Protocols

Sample Preparation

High-quality NMR spectra are critically dependent on proper sample preparation. The following protocol is recommended for 4,6-cholestadien-3beta-ol.

Materials:

-

4,6-Cholestadien-3beta-ol sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

-

High-quality 5 mm NMR tubes

-

Pasteur pipettes

-

Small vials

-

Vortex mixer

Procedure:

-

Weighing the Sample: Accurately weigh the desired amount of 4,6-cholestadien-3beta-ol and transfer it to a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform to the vial.

-

Dissolution: Gently vortex the vial to ensure the complete dissolution of the sample. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

-

Tube Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra. These may need to be optimized based on the specific instrument and sample concentration.

¹H NMR Spectroscopy:

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30')

-

Number of Scans: 16-64

-

Relaxation Delay (d1): 1-2 seconds

-

Acquisition Time (aq): 2-4 seconds

-

Spectral Width (sw): 12-16 ppm

¹³C NMR Spectroscopy:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30')

-

Number of Scans: 1024-4096 (or more, depending on concentration)

-

Relaxation Delay (d1): 2 seconds

-

Acquisition Time (aq): 1-2 seconds

-

Spectral Width (sw): 200-240 ppm

Mandatory Visualization

The following diagrams illustrate the logical workflow for the NMR characterization of 4,6-cholestadien-3beta-ol.

Caption: Experimental workflow for NMR analysis.

Caption: Logical relationship of NMR data to structure.

Application Notes and Protocols for 4,6-Cholestadien-3beta-ol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Extensive literature searches did not yield specific experimental data or detailed protocols for the direct application of 4,6-cholestadien-3beta-ol in cell culture. The following application notes and protocols are based on the known biological activities of structurally related sterols and cholesterol derivatives. Researchers should use this information as a guideline and perform thorough dose-response studies and validation experiments for their specific cell models and assays.

Introduction

4,6-Cholestadien-3beta-ol is a cholesterol derivative characterized by conjugated double bonds at the 4 and 6 positions of the steroid nucleus.[1] While detailed cell-based studies on this specific molecule are limited, related plant sterols and other cholesterol derivatives have demonstrated potential anti-inflammatory and antifungal properties.[2][3] These compounds are also utilized as synthetic precursors in the development of novel therapeutic agents and for investigating the structure and function of cellular membranes.[1]

This document provides a generalized framework for utilizing 4,6-cholestadien-3beta-ol in cell culture experiments, with a focus on its potential anti-inflammatory effects.

Potential Applications in Cell Culture

-

Investigation of Anti-inflammatory Effects: Based on the activities of similar sterols, 4,6-cholestadien-3beta-ol can be explored for its ability to modulate inflammatory pathways, such as the NF-κB signaling cascade, and to reduce the production of pro-inflammatory cytokines in response to stimuli like lipopolysaccharide (LPS).[2][4]

-

Cytotoxicity and Anti-proliferative Studies: Evaluation of its effects on the viability and proliferation of various cell lines, including cancer cells, to identify potential cytotoxic or cytostatic properties.

-

Membrane Biology Studies: Incorporation into artificial or cellular membranes to study its impact on membrane fluidity, lipid raft formation, and the function of membrane-bound proteins.

Physicochemical and Handling Properties

A summary of the key physicochemical properties of 4,6-cholestadien-3beta-ol is presented in the table below.

| Property | Value |

| Molecular Formula | C₂₇H₄₄O |

| Molecular Weight | 384.64 g/mol |

| Appearance | Solid |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate. |

| Storage | Store at -20°C under an inert atmosphere. |

Data sourced from publicly available chemical databases.

Preparation of Stock Solutions:

Due to its lipophilic nature, 4,6-cholestadien-3beta-ol should be dissolved in a suitable organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to prepare a high-concentration stock solution (e.g., 10-50 mM). Ensure the final concentration of the solvent in the cell culture medium is non-toxic to the cells (typically ≤ 0.1% v/v). Sonication may be required to aid dissolution.

Experimental Protocols

The following are generalized protocols that can be adapted for studying the effects of 4,6-cholestadien-3beta-ol in cell culture.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is designed to determine the effect of 4,6-cholestadien-3beta-ol on cell viability and to establish a non-toxic working concentration range for subsequent experiments.

Materials:

-

Selected cell line (e.g., RAW 264.7 macrophages, HT-29 colon cancer cells)

-

Complete cell culture medium

-

4,6-Cholestadien-3beta-ol stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Multichannel pipette

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of 4,6-cholestadien-3beta-ol in complete culture medium from the stock solution. A suggested starting range is 0.1, 1, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same concentration of DMSO as the highest treatment dose) and a no-treatment control.

-

Remove the old medium from the cells and add 100 µL of the prepared treatment solutions to the respective wells.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle control.

Data Presentation:

The results can be summarized in a table to determine the IC50 (half-maximal inhibitory concentration) value.

| Concentration (µM) | Cell Viability (%) after 48h (Mean ± SD) |

| Vehicle Control | 100 |

| 0.1 | Hypothetical Data |

| 1 | Hypothetical Data |

| 10 | Hypothetical Data |

| 25 | Hypothetical Data |

| 50 | Hypothetical Data |

| 100 | Hypothetical Data |

Anti-inflammatory Activity Assay (Cytokine Measurement)

This protocol assesses the potential of 4,6-cholestadien-3beta-ol to inhibit the production of pro-inflammatory cytokines in cells stimulated with LPS.

Materials:

-

RAW 264.7 macrophage cells

-

Complete cell culture medium

-

4,6-Cholestadien-3beta-ol stock solution

-

Lipopolysaccharide (LPS) from E. coli

-

ELISA kits for TNF-α, IL-6, etc.

-

24-well plates

Procedure:

-

Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

-

Pre-treat the cells with non-toxic concentrations of 4,6-cholestadien-3beta-ol (determined from the MTT assay) for 1-2 hours. Include a vehicle control.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a control group with no LPS stimulation.

-

Collect the cell culture supernatants and centrifuge to remove any cellular debris.

-

Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Data Presentation:

The quantitative data on cytokine production can be presented in a tabular format.

| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) | IL-6 Concentration (pg/mL) (Mean ± SD) |

| Control (No LPS) | Hypothetical Data | Hypothetical Data |

| LPS (1 µg/mL) + Vehicle | Hypothetical Data | Hypothetical Data |

| LPS + 4,6-Cholestadien-3beta-ol (X µM) | Hypothetical Data | Hypothetical Data |

| LPS + 4,6-Cholestadien-3beta-ol (Y µM) | Hypothetical Data | Hypothetical Data |

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Anti-inflammatory Assay

Caption: Workflow for assessing the anti-inflammatory effects of 4,6-cholestadien-3beta-ol.

Hypothetical Signaling Pathway of Anti-inflammatory Action

Based on the known mechanisms of other anti-inflammatory sterols, a plausible mechanism of action for 4,6-cholestadien-3beta-ol is the inhibition of the NF-κB signaling pathway.

Caption: Hypothetical inhibition of the NF-κB pathway by 4,6-cholestadien-3beta-ol.

References

- 1. 4,6-Cholestadien-3beta-ol | 14214-69-8 | Benchchem [benchchem.com]

- 2. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) DOI:10.1039/D4FO00917G [pubs.rsc.org]

- 3. Phytosterols: From Preclinical Evidence to Potential Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory activity of plant sterols in a co-culture model of intestinal inflammation: focus on food-matrix effect - Food & Function (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: 4,6-Cholestadien-3beta-ol as a Precursor for Steroid Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4,6-cholestadien-3beta-ol, a key intermediate in the synthesis of various steroids. This document details its synthesis from cholesterol, its physicochemical properties, and its application as a precursor for the preparation of other steroidal compounds. Detailed experimental protocols and quantitative data are provided to facilitate its use in research and drug development.

Introduction

4,6-Cholestadien-3beta-ol is a cholestane derivative characterized by a diene system in the B-ring of the steroid nucleus. This structural feature makes it a versatile precursor for the synthesis of a variety of modified steroids, including potential therapeutic agents and vitamin D analogs. Its synthesis is typically achieved through a multi-step chemical transformation starting from readily available cholesterol.

Physicochemical Properties

A summary of the key physicochemical properties of 4,6-cholestadien-3beta-ol is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₇H₄₄O | [1] |

| Molecular Weight | 384.64 g/mol | [1] |

| CAS Number | 14214-69-8 | [1] |

| Melting Point | 126-127 °C | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in chloroform, ethyl acetate |

Synthesis of 4,6-Cholestadien-3beta-ol from Cholesterol

The chemical synthesis of 4,6-cholestadien-3beta-ol from cholesterol is a well-established multi-step process. The overall workflow involves the oxidation of cholesterol to an intermediate ketone, followed by the introduction of a second double bond and subsequent stereoselective reduction.

Caption: Synthetic workflow for 4,6-Cholestadien-3beta-ol from cholesterol.

Experimental Protocols

Step 1: Oppenauer Oxidation of Cholesterol to Cholest-4-en-3-one

This step involves the selective oxidation of the 3β-hydroxyl group of cholesterol to a ketone and the simultaneous migration of the double bond from C5-C6 to C4-C5.

-

Reagents and Materials:

-

Cholesterol

-

Aluminum isopropoxide

-

Acetone (anhydrous)

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M)

-

Sodium bicarbonate solution (saturated)

-

Sodium sulfate (anhydrous)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

Dissolve cholesterol in anhydrous toluene in a round-bottom flask equipped with a reflux condenser.

-

Add a solution of aluminum isopropoxide in anhydrous toluene to the cholesterol solution.

-

Add anhydrous acetone to the reaction mixture.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench by adding 1 M hydrochloric acid.

-

Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

-

-

Quantitative Data:

| Starting Material | Product | Reagents | Reaction Time | Temperature | Yield |

| Cholesterol | Cholest-4-en-3-one | Aluminum isopropoxide, Acetone | 4-6 h | Reflux | ~85-95% |

Step 2: Dehydrogenation of Cholest-4-en-3-one to Cholesta-4,6-dien-3-one

This step introduces a second double bond at the C6-C7 position, creating a conjugated diene system.

-

Reagents and Materials:

-

Cholest-4-en-3-one

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Chloranil

-

Dioxane or Benzene (anhydrous)

-

Sodium sulfite solution (10%)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

Dissolve cholest-4-en-3-one in anhydrous dioxane or benzene in a round-bottom flask.

-

Add DDQ or chloranil to the solution.

-

Reflux the mixture for 8-12 hours, monitoring by TLC.

-

Cool the reaction mixture and filter to remove the hydroquinone byproduct.

-

Wash the filtrate with 10% sodium sulfite solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

Purify the residue by column chromatography on silica gel.

-

-

Quantitative Data:

| Starting Material | Product | Reagent | Reaction Time | Temperature | Yield |

| Cholest-4-en-3-one | Cholesta-4,6-dien-3-one | DDQ or Chloranil | 8-12 h | Reflux | ~60-70% |

Step 3: Stereoselective Reduction of Cholesta-4,6-dien-3-one to 4,6-Cholestadien-3beta-ol

The final step is the reduction of the 3-keto group to a 3β-hydroxyl group. The choice of reducing agent is critical for achieving the desired stereoselectivity.

-

Reagents and Materials:

-

Cholesta-4,6-dien-3-one

-

Sodium borohydride (NaBH₄) or L-Selectride®

-

Methanol or Tetrahydrofuran (THF)

-

Ammonium chloride solution (saturated)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

-

-

Procedure:

-

Dissolve cholesta-4,6-dien-3-one in methanol or THF at 0 °C.

-

Slowly add sodium borohydride in small portions. For higher stereoselectivity to the β-isomer, L-Selectride® can be used at low temperature (-78 °C).

-

Stir the reaction mixture at 0 °C (or -78 °C) for 1-2 hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution and purify the product by column chromatography followed by recrystallization from acetone/water.[2]

-

-

Quantitative Data:

| Starting Material | Product | Reagent | Reaction Time | Temperature | Yield |

| Cholesta-4,6-dien-3-one | 4,6-Cholestadien-3beta-ol | NaBH₄ | 1-2 h | 0 °C | >90% (β:α ratio varies) |

| Cholesta-4,6-dien-3-one | 4,6-Cholestadien-3beta-ol | L-Selectride® | 1-2 h | -78 °C | >95% (predominantly β) |

Characterization of 4,6-Cholestadien-3beta-ol

The structure and purity of the synthesized 4,6-cholestadien-3beta-ol should be confirmed by spectroscopic methods.

| Technique | Key Observations |

| ¹H NMR | Olefinic protons (C4, C6, C7) signals around δ 5.4-6.2 ppm. A broad multiplet for the C3-α proton around δ 3.5 ppm. Characteristic signals for the methyl groups. |

| ¹³C NMR | Signals for the sp² carbons of the diene system in the region of δ 120-145 ppm. Signal for the C3 carbon bearing the hydroxyl group around δ 71 ppm. |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 384.3. Fragmentation pattern showing loss of water (M⁺ - 18). |

| IR | Broad O-H stretching band around 3300-3500 cm⁻¹. C=C stretching vibrations around 1650 and 1600 cm⁻¹. |

Applications of 4,6-Cholestadien-3beta-ol as a Precursor

4,6-Cholestadien-3beta-ol serves as a valuable starting material for the synthesis of various other steroids due to its reactive diene system.

Potential Metabolic Pathway

In biological systems, the related compound cholesta-4,6-dien-3-one can be metabolized to cholestanol.[3] This suggests a potential metabolic fate for 4,6-cholestadien-3beta-ol.

Caption: Potential metabolic conversion of 4,6-Cholestadien-3beta-ol.

Synthesis of Vitamin D Analogs

The 4,6-diene system is a key structural motif that can be elaborated to form the triene system found in vitamin D and its analogs. This typically involves further chemical modifications, such as allylic bromination followed by dehydrobromination, to introduce the third double bond.

Synthesis of Other Bioactive Steroids

The double bonds in 4,6-cholestadien-3beta-ol can be subjected to a variety of chemical transformations, including epoxidation, dihydroxylation, and hydrogenation, to produce a diverse range of steroid derivatives with potential applications in drug discovery.[2]

Conclusion

4,6-Cholestadien-3beta-ol is a valuable and versatile precursor in steroid synthesis. The detailed protocols provided herein for its synthesis from cholesterol offer a reliable pathway for its preparation in a laboratory setting. Its utility in the synthesis of other steroids, including potential vitamin D analogs and other bioactive molecules, makes it a compound of significant interest to researchers in medicinal chemistry and drug development. The quantitative data and characterization information provided will aid in the successful implementation of these synthetic procedures.

References

Application Notes and Protocols for 4,6-Cholestadien-3beta-ol: Anti-inflammatory and Antifungal Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential anti-inflammatory and antifungal activities of 4,6-Cholestadien-3beta-ol. Detailed protocols for key in vitro assays are presented to enable the evaluation of this compound's efficacy and mechanism of action.

Anti-inflammatory Activity

4,6-Cholestadien-3beta-ol is a sterol derivative with potential anti-inflammatory properties. Research suggests that its mechanism of action may involve the modulation of key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory cytokines.

Data Presentation: In Vitro Anti-inflammatory Assays

While specific experimental data for 4,6-Cholestadien-3beta-ol is not extensively available in public literature, the following tables illustrate how quantitative data from relevant assays would be presented.

Table 1: Cyclooxygenase (COX-2) Inhibition Assay

| Compound | Concentration (µM) | % COX-2 Inhibition | IC50 (µM) |

| 4,6-Cholestadien-3beta-ol | 1 | Data | Data |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data | ||

| Celecoxib (Control) | 1 | Data | Data |

| 10 | Data | ||

| 50 | Data | ||

| 100 | Data |

Table 2: Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages

| Treatment | Concentration (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |

| Vehicle Control | - | Data | Data |

| LPS (1 µg/mL) | - | Data | Data |

| 4,6-Cholestadien-3beta-ol + LPS | 1 | Data | Data |

| 10 | Data | Data | |

| 50 | Data | Data | |

| 100 | Data | Data | |

| Dexamethasone (Control) + LPS | 1 | Data | Data |

Experimental Protocols

1. In Vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a common method for assessing the direct inhibitory effect of a compound on COX-2 activity.

-

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Fluorometric probe (e.g., ADHP)

-

Heme

-

Test compound (4,6-Cholestadien-3beta-ol)

-

Celecoxib (positive control)

-

Assay buffer (e.g., Tris-HCl)

-

96-well microplate

-

Fluorometric plate reader

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and the fluorometric probe.

-

Add the COX-2 enzyme to the mixture.

-

Add varying concentrations of 4,6-Cholestadien-3beta-ol or celecoxib to the wells of the microplate. Include a vehicle control (e.g., DMSO).

-